Bumetrizole

描述

属性

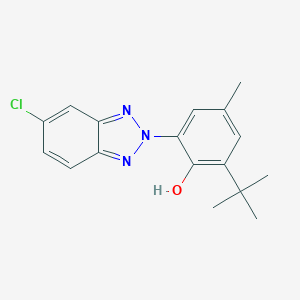

IUPAC Name |

2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWYEMOEOGEQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036438 | |

| Record name | Bumetrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3896-11-5 | |

| Record name | 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3896-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bumetrizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bumetrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bumetrizole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUMETRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZF18Q354W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Bumetrizole as a UV Absorber

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bumetrizole, a member of the hydroxyphenyl benzotriazole (B28993) class of ultraviolet (UV) absorbers, is a highly effective photostabilizer used to protect a wide range of materials from degradation caused by UV radiation. Its efficacy lies in its ability to absorb harmful UV-A and UV-B radiation and dissipate the absorbed energy through a rapid and efficient photophysical mechanism. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a primary focus on the process of Excited-State Intramolecular Proton Transfer (ESIPT). This document details the photophysical pathways, presents key spectroscopic data, outlines experimental protocols for characterization, and provides visualizations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound functions as a UV absorber is through an ultrafast and reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This process allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless thermal energy, thereby preventing the energy from initiating degradative chemical reactions in the surrounding material. The key structural feature that enables this protective mechanism is the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring.

The ESIPT cycle in this compound can be described in the following key stages:

-

UV Absorption (Excitation): Upon absorbing a UV photon, the this compound molecule, which exists in its enol tautomeric form in the ground state (S₀), is promoted to an electronically excited singlet state (S₁).

-

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic hydroxyl group increases significantly, while the basicity of the nearby nitrogen atom on the benzotriazole ring also increases. This facilitates an extremely rapid, sub-picosecond transfer of the proton from the hydroxyl group to the nitrogen atom, forming an excited-state keto tautomer.

-

Non-Radiative Decay: The excited keto tautomer is energetically unstable and rapidly returns to its ground state (S₀) through non-radiative decay pathways, primarily by releasing the absorbed energy as heat (vibrational energy) to its local environment. This step is crucial as it avoids the emission of harmful radiation (fluorescence or phosphorescence) and prevents the molecule from undergoing photochemical reactions that could lead to its degradation.

-

Reverse Proton Transfer: Once in the ground state, the keto tautomer is unstable and quickly undergoes a reverse proton transfer to regenerate the original, more stable enol form of the this compound molecule. This completes the photoprotective cycle, returning the molecule to its initial state, ready to absorb another UV photon.

This highly efficient and rapid cycle of energy absorption and dissipation is the cornerstone of this compound's exceptional photostability and its effectiveness as a UV absorber.[1][2]

Below is a diagram illustrating the ESIPT signaling pathway in this compound.

Data Presentation

The photophysical properties of this compound are central to its function as a UV absorber. The following tables summarize the available quantitative data.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Conditions |

| Chemical Formula | C₁₇H₁₈ClN₃O | - |

| Molecular Weight | 315.8 g/mol | - |

| Melting Point | 144-147 °C | - |

| UV Absorption Maxima (λmax) | 312 nm and 353 nm | In Chloroform |

| Molar Extinction Coefficient (ε) | 15,600 L·mol⁻¹·cm⁻¹ | At 353 nm in Chloroform |

| Fluorescence Quantum Yield (Φf) | Data not readily available in public domain | - |

| Excited-State Lifetime (τ) | Data not readily available in public domain | - |

Data sourced from commercial technical data sheets.

Experimental Protocols

The characterization of this compound's UV absorbing properties and the elucidation of its mechanism of action rely on several key experimental techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the UV absorption spectrum of this compound and quantify its ability to absorb UV radiation at different wavelengths.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., chloroform, cyclohexane, or ethanol) to a known concentration. A series of dilutions are then prepared from the stock solution.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.

-

Measurement: A cuvette containing the pure solvent is used as a reference. The absorbance of each this compound solution is measured over a specific wavelength range (e.g., 200-500 nm).

-

Data Analysis: The absorption maxima (λmax) are identified from the resulting spectrum. The molar extinction coefficient (ε) at λmax is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Below is a diagram illustrating the experimental workflow for UV-Vis Absorption Spectroscopy.

Transient Absorption Spectroscopy

Objective: To study the ultrafast photophysical processes of this compound, including the excited-state lifetime and the dynamics of the ESIPT process.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent and placed in a sample cell.

-

Instrumentation: A pump-probe transient absorption spectrometer is used. This typically consists of an ultrafast laser system (e.g., a femtosecond Ti:sapphire laser), which generates both the pump and probe pulses. The pump pulse is used to excite the sample, and the probe pulse (often a white-light continuum) is used to monitor the changes in absorption of the excited sample.

-

Measurement: The pump pulse excites the this compound molecules. The probe pulse is passed through the sample at various time delays after the pump pulse. The change in absorbance of the probe light is measured as a function of both wavelength and time delay.

-

Data Analysis: The transient absorption spectra are analyzed to identify the spectral signatures of the excited states (e.g., the excited enol and keto tautomers). The decay kinetics of these signals provide information about the lifetimes of the excited states and the rates of the photophysical processes, such as ESIPT and non-radiative decay.

Below is a diagram illustrating the logical relationship in a pump-probe transient absorption spectroscopy experiment.

Conclusion

This compound's efficacy as a UV absorber is fundamentally rooted in its molecular structure, which facilitates a highly efficient and rapid Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This process allows for the safe dissipation of harmful UV radiation as heat, thereby preventing photodegradation of the host material. The quantitative spectroscopic data and the experimental protocols outlined in this guide provide a framework for the continued study and application of this compound and other benzotriazole-based UV absorbers in various scientific and industrial fields. Further research to determine the fluorescence quantum yield and precise excited-state lifetimes of this compound would provide an even more complete understanding of its photophysical dynamics.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Bumetrizole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetrizole (CAS No: 3896-11-5) is a benzotriazole-type ultraviolet (UV) light absorber, primarily utilized as a stabilizer in various polymers and organic materials to prevent photodegradation.[1] Its efficacy lies in its ability to absorb harmful UV radiation and dissipate the energy as heat, thereby protecting the material's integrity.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical characterization of this compound.

Chemical Structure and Identification

This compound is chemically known as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol.[2][3] Its structure features a phenolic ring substituted with a tert-butyl group and a methyl group, and a 5-chloro-benzotriazole moiety attached at the ortho position to the hydroxyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol[2][3] |

| CAS Number | 3896-11-5[2] |

| Molecular Formula | C₁₇H₁₈ClN₃O[2] |

| Molecular Weight | 315.8 g/mol [2] |

| SMILES | CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C[2] |

| InChI Key | OCWYEMOEOGEQAN-UHFFFAOYSA-N[2] |

| Synonyms | Tinuvin 326, UV-326, 2-(5-Chloro-2-benzotriazolyl)-6-tert-butyl-p-cresol[4] |

Physicochemical Properties

This compound is a pale yellow, odorless solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 144-147 °C[1] |

| Boiling Point | 460.4 °C at 760 mmHg[4] |

| Density | 1.26 g/cm³[4] |

| Vapor Pressure | 4.24E-09 mmHg at 25°C[4] |

| pKa | 9.31 ± 0.48 (Predicted)[4] |

| Water Solubility | 4 μg/L at 20°C[4] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[4] |

Spectroscopic Properties

The structural features of this compound give rise to a characteristic spectroscopic profile, which is essential for its identification and quantification.

UV-Visible Spectroscopy

This compound exhibits strong absorbance in the UV region, which is fundamental to its function as a UV stabilizer. The UV absorption profile shows a maximum absorption (λmax) at approximately 340 nm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include those for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic rings, and C-N and N=N stretching of the benzotriazole (B28993) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the tert-butyl and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]+ would be observed at m/z 315.8.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of this compound.

Synthesis of this compound

A common synthetic route for this compound involves a two-step process: diazotization followed by an azo coupling reaction.

Protocol:

-

Diazotization: 4-chloro-2-nitroaniline (B28928) is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a cooled solution of 2-tert-butyl-4-methylphenol (B42202) in an alkaline medium. The reaction mixture is stirred until the coupling is complete, resulting in the formation of an azo intermediate.

-

Cyclization/Reduction: The azo intermediate is then subjected to a cyclization reaction, often involving reduction, to form the final this compound product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield pure this compound.

Analytical Characterization Workflow

A general workflow for the analytical characterization of synthesized this compound is outlined below.

Fourier Transform Infrared (FTIR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

-

Grind the this compound and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

-

Pellet Formation:

-

Transfer the powdered mixture into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum using a blank KBr pellet and subtract it from the sample spectrum.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]

-

Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to an internal standard (e.g., tetramethylsilane, TMS).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted for the analysis of this compound in a biological matrix (plasma) and can be modified for other sample types.

-

Sample Preparation (for Plasma):

-

To 50 µL of plasma sample, add an internal standard.

-

For the analysis of "free" this compound, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

For "total" this compound (free and conjugated), perform an acid hydrolysis step (e.g., with HCl at ~105°C) to deconjugate the metabolites, followed by neutralization and extraction.

-

-

LC Separation:

-

Inject the extracted sample onto a suitable HPLC or UPLC column (e.g., a C18 reversed-phase column).

-

Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

-

MS/MS Detection:

-

Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive or negative ion mode.

-

Optimize the MS parameters (e.g., collision energy, precursor and product ion m/z) for this compound using a pure standard.

-

Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

-

Conclusion

This compound is a well-characterized UV stabilizer with a distinct chemical structure and a range of measurable physicochemical and spectroscopic properties. The experimental protocols provided in this guide offer a foundation for the synthesis and rigorous analytical characterization of this compound. A thorough understanding of these properties and analytical methods is essential for its effective application in materials science and for ensuring quality control in its production and use.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

Synthesis of 2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol: A Technical Guide

An In-depth Examination of the Synthetic Pathways for the Potent UV Absorber, UV-326

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol, a widely utilized benzotriazole (B28993) UV absorber commercially known as UV-326. The document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol, with the CAS number 3896-11-5, is a key compound in the formulation of various polymers and coatings to prevent degradation from ultraviolet radiation.[1][2] Its efficacy stems from its ability to absorb UV light, particularly in the 270-380 nm range, and dissipate the energy as heat, thus protecting the material matrix.[3] The synthesis of this complex organic molecule involves a multi-step process, which will be detailed in the subsequent sections.

Core Synthesis Pathway

The most prevalent and industrially significant method for synthesizing 2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol involves a three-step process. This pathway begins with the diazotization of a substituted aniline (B41778), followed by a coupling reaction with a phenol (B47542) derivative, and culminates in a reductive cyclization to form the benzotriazole ring.

A visual representation of this general synthesis pathway is provided below:

Detailed Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of UV-326. It is important to note that variations in reagents, solvents, and reaction conditions can exist, and the protocols provided here are representative examples.

Step 1: Diazotization of p-Chloro-o-nitroaniline

The initial step involves the conversion of p-chloro-o-nitroaniline (also known as 2-nitro-5-chloroaniline) into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

Protocol:

-

p-Chloro-o-nitroaniline is dissolved in an acidic solution, commonly hydrochloric acid or sulfuric acid.[1][3]

-

The solution is cooled to a temperature range of 0-5 °C.

-

An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the cooled aniline solution while maintaining the low temperature.

-

The reaction mixture is stirred for a specified period to ensure complete formation of the diazonium salt.

Step 2: Coupling Reaction

The freshly prepared diazonium salt is then reacted with 2-tert-butyl-4-methylphenol in a coupling reaction to form an azo intermediate. The pH of the reaction is a critical parameter for the success of this step.

Protocol:

-

2-tert-butyl-4-methylphenol is dissolved in a basic solution, such as an aqueous solution of sodium hydroxide (B78521), to form the corresponding phenoxide.[3]

-

The solution is cooled, typically to around 15 °C.[3]

-

The cold diazonium salt solution from Step 1 is slowly added to the phenoxide solution under vigorous stirring.

-

The pH of the reaction mixture is carefully controlled, often through the addition of a base like sodium carbonate, to facilitate the electrophilic aromatic substitution.[3]

-

The reaction is allowed to proceed until the formation of the azo compound is complete, which often precipitates out of the solution.

-

The resulting azo compound is then isolated by filtration.

Step 3: Reductive Cyclization

The final step is the reduction of the nitro group of the azo intermediate and subsequent intramolecular cyclization to form the stable benzotriazole ring. Various reducing agents can be employed for this transformation.

Protocol using Zinc Powder:

-

The isolated azo compound is suspended in a suitable solvent.

-

A reducing agent, such as zinc powder, is added to the suspension.[1][3]

-

The reaction is typically carried out in the presence of a base, like sodium hydroxide, and at a controlled temperature, for instance, 40-45 °C.[3]

-

After the reduction is complete, the solid catalyst (e.g., zinc powder) is removed by filtration.

-

The filtrate is then acidified, causing the crude product to precipitate.

-

The crude 2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol is collected by filtration and can be further purified by recrystallization.

Protocol using Rongalite (Sodium Formaldehyde Sulfoxylate): An alternative method utilizes Rongalite as the reducing agent, which can offer high yields and purity.[4]

-

The azo compound is reacted with Rongalite and sodium hydroxide in an aqueous solution.

-

The optimal molar ratio of the coupling compound to Rongalite to NaOH has been reported as 1:3.5:10.5.[4]

-

The reaction is conducted at an elevated temperature, for example, 81 °C, for a short duration (e.g., 0.5 hours).[4]

-

Upon completion, the product is isolated and purified.

Quantitative Data

The efficiency of the synthesis can be evaluated based on reaction yields and product purity. The following table summarizes available quantitative data from various sources.

| Parameter | Value | Source |

| Yield (Zinc Reduction) | 90% | [4] |

| Yield (Rongalite Reduction) | >86% | [4] |

| Purity (HPLC) | >99.9% | [4] |

| Melting Point | 144-147 °C | [1] |

Conclusion

The synthesis of 2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol is a well-established process involving diazotization, azo coupling, and reductive cyclization. While the overall pathway is consistent, variations in the choice of reducing agent and specific reaction conditions can influence the yield and purity of the final product. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this important UV absorber. Further optimization of reaction parameters may lead to even more efficient and sustainable synthetic routes.

References

Photophysical Properties of Bumetrizole in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetrizole, chemically known as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol and widely recognized by trade names such as Tinuvin® 326, is a high-performance ultraviolet (UV) absorber of the hydroxyphenyl benzotriazole (B28993) class. It is extensively utilized in a variety of organic polymers and materials to prevent photodegradation by absorbing harmful UV radiation.[1][2][3][4] This technical guide provides an in-depth analysis of the photophysical properties of this compound in solution, offering valuable data for researchers and professionals engaged in materials science, photochemistry, and formulation development.

The primary mechanism by which this compound and other benzotriazole-based UV absorbers function involves the absorption of UV radiation, primarily in the 300-400 nm range, followed by a rapid and efficient dissipation of the absorbed energy as heat.[4][5] This process is facilitated by an excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring.[5] This ultrafast, non-radiative decay pathway is crucial for its photostabilizing effect, as it prevents the absorbed energy from initiating degradative photochemical reactions in the host material. Consequently, this compound exhibits strong UV absorption but is expected to have negligible fluorescence.

Quantitative Photophysical Data

The available quantitative photophysical data for this compound is limited, with most studies focusing on its application as a UV stabilizer rather than a detailed characterization of its photophysical properties in various solvents. However, data from technical datasheets provide some key parameters in chloroform.

| Solvent | λ_abs_ (nm) | ε at λ_abs_ (L·mol⁻¹·cm⁻¹) | λ_em_ (nm) | Φ_f_ | τ_f_ (ns) |

| Chloroform | 312, 353 | 15600 (at 353 nm) | Not Reported | Not Reported | Not Reported |

| Other Solvents | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note on Fluorescence Properties: The fluorescence quantum yield (Φ_f_) and fluorescence lifetime (τ_f_) for this compound are generally not reported in the literature. This is consistent with its function as a UV stabilizer, which relies on the rapid and efficient dissipation of absorbed energy through non-radiative pathways like the ESIPT mechanism.[4][5] As a result, any fluorescence emission is expected to be extremely weak, making its quantification challenging and often irrelevant for its practical applications.

Experimental Protocols

The following are detailed methodologies for the characterization of the photophysical properties of this compound in different solvents.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectra and molar extinction coefficients of this compound.

a. Materials and Equipment:

-

This compound (analytical standard)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, chloroform)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

b. Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the desired solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.

-

Spectral Acquisition:

-

Use the pure solvent as a reference in the reference cuvette holder.

-

Record the absorption spectrum of each dilution from 250 nm to 500 nm.

-

Ensure that the maximum absorbance falls within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorption (λ_abs_).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs_ versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

-

Fluorescence Spectroscopy

This protocol describes the methodology for measuring the fluorescence emission spectra, quantum yield, and lifetime of this compound.

a. Materials and Equipment:

-

Solutions of this compound prepared as in the UV-Vis protocol.

-

Fluorescence spectrophotometer with a high-intensity xenon lamp.

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides).

-

For quantum yield determination: A well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

-

For lifetime measurements: A time-correlated single-photon counting (TCSPC) system.

b. Procedure for Emission Spectra:

-

Record the absorption spectrum of the sample to determine the optimal excitation wavelength (usually at the absorption maximum).

-

Place the sample in the fluorescence spectrophotometer.

-

Set the excitation wavelength and record the emission spectrum over a suitable wavelength range (e.g., 350 nm to 600 nm).

-

Record a spectrum of the pure solvent under the same conditions to subtract any background signal.

c. Procedure for Relative Fluorescence Quantum Yield (Φ_f_) Determination:

-

Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard, with absorbance values at the excitation wavelength kept below 0.1 to minimize inner filter effects.

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_f,sample_ = Φ_f,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

d. Procedure for Fluorescence Lifetime (τ_f_) Measurement:

-

Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) at a wavelength where the sample absorbs.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

Measure the fluorescence decay of the this compound solution.

-

Analyze the decay data by deconvolution with the IRF and fitting to an exponential decay function to determine the fluorescence lifetime.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of a UV absorber like this compound.

Caption: Experimental workflow for photophysical characterization.

Energy Dissipation Mechanism

This Jablonski diagram illustrates the principle of UV absorption by this compound and its subsequent non-radiative energy dissipation via Excited State Intramolecular Proton Transfer (ESIPT).

Caption: Jablonski diagram for this compound's energy dissipation.

References

Bumetrizole (CAS 3896-11-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetrizole, identified by the CAS number 3896-11-5, is a benzotriazole-based ultraviolet (UV) light absorber.[1] It is primarily utilized in the plastics and polymer industries to protect materials from photodegradation by absorbing harmful UV radiation, particularly in the 290 nm wavelength region.[1] This technical guide provides a detailed overview of the scientific data available for this compound, including its physicochemical properties, toxicological profile, synthesis, and mechanism of action.

Physicochemical Properties

This compound is a pale yellow, solid organic compound.[2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈ClN₃O | [2] |

| Molecular Weight | 315.8 g/mol | [2][4] |

| Appearance | Pale yellow solid/powder | [2][3] |

| Melting Point | 144-147 °C | [2][5] |

| Boiling Point | 460.4 °C at 760 mmHg | [2][5] |

| Density | 1.26 g/cm³ | [2] |

| Water Solubility | 4 µg/L at 20 °C | [2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [2] |

| Vapor Pressure | 4.24 x 10⁻⁹ mmHg at 25 °C | [2] |

| LogP | 6.58 | [5] |

Spectral Data

This compound is designed to absorb UV radiation effectively. Its primary absorption range is between 270-380 nm.[6] This property is central to its function as a UV stabilizer in various materials.

Toxicological Data

The toxicological profile of this compound indicates low acute toxicity. Based on available data, it is not classified for skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[7]

| Test | Result | Species | Reference |

| Oral LD50 | > 2,000 mg/kg | Rat | [7] |

Some studies have raised concerns about the environmental persistence and potential for bioaccumulation of phenolic benzotriazoles as a class.[8][9]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a three-step process: diazotization, coupling, and reduction.[3]

Step 1: Diazotization

-

p-Chloro-o-nitroaniline is treated with sodium nitrite (B80452) in an acidic medium to form a diazonium salt.[3]

Step 2: Coupling

-

The resulting diazonium salt is reacted with 2-tert-butyl-4-methylphenol (B42202) under controlled pH conditions to yield an azo compound.[3]

Step 3: Reduction

-

The azo intermediate is then reduced using a reducing agent such as zinc powder or sodium sulfide (B99878) to form the final product, this compound.[3]

A detailed manufacturing process involves reacting 2'-hydroxy-3'-t-butyl-5'-methyl-5-chloro-2-nitroazobenzene with sodium hydroxide (B78521) and zinc dust in a solvent mixture of isopropanol (B130326) and mineral spirits.[2][10] The product is then purified through a series of washes and crystallization.[2]

Analytical Methodology

The determination of this compound in plastic materials can be performed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

A study describes a method for the simultaneous determination of nine ultraviolet stabilizers, including this compound, in food plastic packaging materials using solid-phase extraction followed by HPLC.[5]

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

-

The concentration of this compound (UV-326) in various polymers can be measured by Py-GC/MS. In one study, the pyrolysis was performed at 550 °C, and the UVA peak was observed at a retention time of 23.5 to 24.5 minutes.[11]

Mechanism of Action and Pathways

Mechanism of UV Absorption

This compound functions as a UV absorber by converting absorbed ultraviolet radiation into thermal energy, which is then dissipated.[1][3] This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), protects the polymer matrix from the damaging effects of UV light.[12]

The mechanism involves the following steps:

-

UV Absorption: The molecule absorbs a UV photon, transitioning to an excited state.[12]

-

Intramolecular Proton Transfer: In the excited state, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole (B28993) ring.[12]

-

Energy Dissipation: The molecule returns to its ground state, releasing the absorbed energy as heat.[3]

-

Reverse Proton Transfer: The proton is transferred back to the hydroxyl group, regenerating the original molecule, which is then ready to absorb another UV photon.[12]

Environmental Degradation Pathway

Under UV exposure, this compound can undergo degradation. It is suggested that, similar to other related compounds, it can form a quinone body as a transformation product.[1][11]

Visualizations

Caption: Synthesis pathway of this compound.

Caption: Mechanism of UV absorption by this compound.

Caption: General analytical workflow for this compound.

References

- 1. This compound (UV-326) [benchchem.com]

- 2. Cas 3896-11-5,this compound | lookchem [lookchem.com]

- 3. Buy this compound | 3896-11-5 [smolecule.com]

- 4. Tinuvin | C17H18ClN3O | CID 62531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:3896-11-5 | Chemsrc [chemsrc.com]

- 6. unisunchem.com [unisunchem.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. GreenScreen® For Safer Chemicals Assessment | this compound | UV 326 | CASRN 3896-11-5 | PDF [slideshare.net]

- 9. Brief Profile - ECHA [echa.europa.eu]

- 10. UV Absorber 326 CAS#: 3896-11-5 [m.chemicalbook.com]

- 11. Differences in the Residual Behavior of a this compound-Type Ultraviolet Light Absorber during the Degradation of Various Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Unveiling the Toxicological Profile of Bumetrizole: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Bumetrizole (CAS No. 3896-11-5), a benzotriazole-based UV absorber. The information presented herein is intended to support research applications and facilitate informed decisions in drug development and material sciences. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Executive Summary

This compound exhibits a toxicological profile characterized by low acute toxicity. However, concerns arise from its potential for skin sensitization and liver toxicity upon repeated exposure. The European Chemicals Agency (ECHA) has identified it as a substance with potential for reproductive toxicity. This guide delves into the specifics of its toxicological data, providing a framework for its safe handling and application in a research context.

Acute Toxicity

This compound demonstrates a low order of acute toxicity across various routes of exposure.

Table 1: Acute Toxicity of this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw | [1][2] |

| LC50 | Rat | Inhalation | > 0.27 mg/L (4h) | [3] |

Experimental Protocol: Acute Oral Toxicity (OECD 401)

The acute oral toxicity of this compound is typically assessed using a protocol similar to the OECD Guideline 401.

Repeated Dose Toxicity

Sub-chronic and chronic exposure studies have identified the liver as a primary target organ for this compound toxicity.

Table 2: Repeated Dose Toxicity of this compound

| Study Type | Species | Route | Dose Levels | Key Findings | NOAEL | Reference |

| Sub-chronic | Rat | Oral | 0, 1000, 3000, 10000 ppm in feed | Increased liver weights and histopathological changes | - | [1] |

| Chronic/Carcinogenicity | Rat | Oral | 0, 1000, 3000, 10000 ppm in feed (104 weeks) | No carcinogenic potential observed. | 10000 ppm (382.6-501.9 mg/kg bw/day) | [4] |

Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study (OECD 453)

A combined chronic toxicity and carcinogenicity study, following a protocol similar to OECD Guideline 453, is crucial for evaluating the long-term effects of this compound.[3][4][5]

References

The Hidden Threat in Our Waters: An In-depth Technical Guide to the Bioaccumulation Potential of Bumetrizole in Marine Organisms

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of Bumetrizole (also known as UV-326) in marine ecosystems. This compound, a widely used UV stabilizer in plastics, coatings, and personal care products, is an emerging contaminant of concern due to its persistence and potential for bioaccumulation in aquatic food webs. This document synthesizes key quantitative data, details experimental methodologies for its assessment, and visualizes the potential biological pathways it may disrupt.

Executive Summary

This compound (UV-326) exhibits a significant potential for bioaccumulation in marine organisms. Scientific studies have demonstrated high bioaccumulation factors (BAF) and bioconcentration factors (BCF), indicating that this compound can accumulate in marine life to levels significantly higher than in the surrounding environment.[1][2] Field and laboratory investigations have confirmed its presence in a variety of marine species, including invertebrates and fish.[1][2] Furthermore, preliminary research suggests that this compound can interfere with crucial biological signaling pathways, highlighting the need for a deeper understanding of its ecotoxicological effects. This guide aims to equip researchers with the necessary information to further investigate the environmental fate and biological impacts of this pervasive contaminant.

Quantitative Data on Bioaccumulation

The bioaccumulation potential of this compound has been quantified through various metrics, including the bioaccumulation factor (BAF), bioconcentration factor (BCF), and biota-sediment accumulation factor (BSAF). The following tables summarize the available quantitative data from key studies.

Table 1: Bioaccumulation and Bioconcentration Factors of this compound (UV-326) in Marine Organisms

| Species | Factor | Value | Comments | Reference |

| Marine Food Web (South Korea) | Bioaccumulation Factor (BAF) | >5000 | Indicates high bioaccumulation potential and potential for biomagnification.[1][2] | Kim et al. (2022) |

| Crucian Carp (Carassius carassius) | log Bioaccumulation Factor (log BAF) | 2.67 | Field-derived value.[3] | Kim et al. (2021) |

| Crucian Carp (Carassius carassius) | log Biota-Sediment Accumulation Factor (log BSAF) | -0.02 | Field-derived value, suggesting limited accumulation from sediment relative to biota.[3] | Kim et al. (2021) |

Table 2: Concentrations of this compound (UV-326) in Marine Biota

| Species Category | Location | Concentration Range (ng/g lipid weight) | Dominance | Reference |

| Fish | South Korea | Not specified | 37.9% of total Benzotriazole UV stabilizers (BUVs) | Kim et al. (2022)[1] |

| Benthic Invertebrates | South Korea | Not specified | 48.7% of total BUVs | Kim et al. (2022)[1] |

| Tidal Flat Organisms | Ariake Sea, Japan | High concentrations observed | Higher than other BUVs | Nakata et al. (2012) |

| Fish | Manila Bay, Philippines | Detected in all samples | UV-328 was predominant, but UV-326 was present. | Kim et al. (2011) |

Experimental Protocols for Bioaccumulation Assessment

The assessment of this compound's bioaccumulation potential in marine organisms typically follows standardized guidelines, such as the OECD Test Guideline 305 for bioaccumulation in fish. These protocols involve a two-phase experiment: an uptake phase and a depuration phase.

Test Organism Selection and Acclimation

-

Species: A variety of marine fish (e.g., Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss)) and invertebrates (e.g., mussels, crustaceans) can be used. The choice of species should be relevant to the marine environment being studied.

-

Acclimation: Organisms are acclimated to laboratory conditions (temperature, salinity, photoperiod) for a specified period before the experiment to reduce stress and ensure baseline physiological stability.

Experimental Setup

-

System: Flow-through systems are preferred to maintain constant concentrations of the test substance.

-

Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) and then introduced into the test water at the desired concentrations. A solvent control group is essential.

-

Test Concentrations: At least two concentrations of this compound should be tested, along with a control group. Concentrations should be environmentally relevant and below the acute toxicity level for the test organism.

Uptake Phase

-

Duration: The uptake phase typically lasts for 28 days, or until a steady-state concentration in the organism's tissues is reached.

-

Sampling: Water and tissue samples are collected at regular intervals to monitor the concentration of this compound.

Depuration Phase

-

Procedure: After the uptake phase, the organisms are transferred to clean, this compound-free water.

-

Duration: The depuration phase continues until the concentration of this compound in the tissues has significantly decreased, often for a period equal to the uptake phase.

-

Sampling: Tissue samples are collected at regular intervals to determine the rate of elimination.

Analytical Methodology

-

Extraction: this compound is extracted from tissue samples using appropriate organic solvents.

-

Analysis: The concentration of this compound in the extracts is quantified using sensitive analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of semi-volatile organic compounds like this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the detection of this compound and its potential metabolites in complex biological matrices.

-

The following diagram illustrates a general experimental workflow for assessing the bioaccumulation of this compound.

Potential Signaling Pathway Disruption

Recent research has begun to elucidate the molecular mechanisms through which this compound may exert its toxic effects. Studies in zebrafish (Danio rerio) have shown that exposure to UV-326 can alter the expression of genes involved in neurodevelopment and inflammatory responses.

Specifically, exposure to this compound has been observed to cause a decrease in the expression of insulin-like growth factor 1 (igf1), a key regulator of growth and development.[1] Conversely, an increase in the expression of fibroblast growth factor 2 (fgf2), matrix metalloproteinase 9 (mmp9), and stromal cell-derived factor 1a (sdf1a) has been noted.[1] These genes are implicated in processes such as nerve cell repair and inflammation. This suggests that this compound may trigger a neuro-inflammatory response in fish.

The following diagram illustrates the potential signaling pathway affected by this compound exposure based on current findings.

Conclusion and Future Directions

The evidence presented in this technical guide strongly indicates that this compound is a bioaccumulative substance in marine environments. Its high bioaccumulation potential, coupled with its widespread use and detection in marine biota, raises significant concerns about its long-term ecological impacts. The initial findings on its ability to disrupt signaling pathways related to neurodevelopment and inflammation warrant further investigation.

Future research should focus on:

-

Expanding the scope of species tested: Bioaccumulation studies should be conducted on a wider range of marine organisms from different trophic levels to better understand the biomagnification potential of this compound.

-

Investigating chronic and sublethal effects: Long-term exposure studies are needed to assess the chronic toxicity and sublethal effects of this compound on the reproduction, development, and behavior of marine organisms.

-

Elucidating detailed mechanisms of action: Further research into the molecular mechanisms of this compound toxicity will provide a more complete picture of its potential to disrupt biological systems.

-

Developing and validating sensitive analytical methods: Continued improvement of analytical techniques is crucial for accurately quantifying this compound and its metabolites in complex environmental and biological samples.

By addressing these research gaps, the scientific community can provide the necessary data to inform environmental risk assessments and guide the development of regulations to mitigate the potential harm of this compound to marine ecosystems.

References

Bumetrizole: A Technical Guide to its REACH SVHC Status

Helsinki, Finland - Bumetrizole (CAS 3896-11-5), a benzotriazole (B28993) UV absorber used in various industrial and consumer products, has been officially identified as a Substance of Very High Concern (SVHC) under the European Union's REACH regulation. This designation, effective January 23, 2024, is based on its classification as a very persistent and very bioaccumulative (vPvB) substance. This technical guide provides an in-depth overview of the regulatory status of this compound, the scientific data underpinning its classification, and the experimental methodologies employed in its assessment.

Regulatory Status and Implications

This compound was added to the REACH Candidate List of SVHCs for authorisation following a proposal by Germany.[1][2] The primary reason for its inclusion is its fulfillment of the vPvB criteria outlined in Annex XIII of the REACH Regulation.[3][4] As a result, companies manufacturing, importing, or using this compound in the EU have specific legal obligations. These include providing safety data sheets, communicating information on its presence in articles to customers, and notifying the European Chemicals Agency (ECHA) if the substance is present in articles above a concentration of 0.1% weight by weight.

Scientific Evidence for vPvB Classification

The classification of this compound as a vPvB substance is based on a weight-of-evidence approach, considering data on its persistence in the environment and its potential to bioaccumulate in living organisms.

Persistence Assessment

Studies have shown that this compound is highly persistent in various environmental compartments, with long degradation half-lives. The data from simulation testing on degradation in aquatic sediment and soil were pivotal in the assessment.

| Environmental Compartment | Half-life (t½) | Method |

| Aquatic Sediment (aerobic) | > 180 days | OECD 308 |

| Soil (aerobic) | > 180 days | OECD 307 |

| Water | Not readily biodegradable | OECD 301B |

This table summarizes the key persistence data for this compound.

Bioaccumulation Assessment

The bioaccumulative potential of this compound was evaluated through bioconcentration factor (BCF) studies in fish. These studies measure the extent to which a substance is absorbed by an organism from the surrounding water. The results indicated a high potential for bioaccumulation.

| Test Organism | Bioconcentration Factor (BCF) | Method |

| Fish | 54 - 895 L/kg | OECD 305 |

This table summarizes the key bioaccumulation data for this compound. The range reflects results from different test concentrations.[5][6]

Experimental Methodologies

The determination of this compound's vPvB properties relied on standardized and internationally recognized experimental protocols, primarily the OECD Guidelines for the Testing of Chemicals.

Persistence Testing: OECD 307 & 308

The persistence of this compound in soil and sediment was assessed using the following methodologies:

-

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil: This test method evaluates the rate of degradation of a chemical in soil under controlled aerobic or anaerobic conditions. A defined amount of the test substance is applied to soil samples, which are then incubated in the dark at a constant temperature. Samples of the soil are taken at various intervals and analyzed for the concentration of the parent substance and any major transformation products. The degradation half-life is then calculated from the disappearance curve of the test substance.

-

OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This guideline is designed to determine the rate and route of degradation of a substance in aquatic sediment systems. The test system consists of a sediment layer and an overlying water phase. The test substance is added to the water phase, and the system is incubated in the dark. Samples of water and sediment are collected over time and analyzed to determine the concentration of the test substance and its transformation products. This allows for the calculation of the half-life in the total system, as well as in the water and sediment phases separately.

Bioaccumulation Testing: OECD 305

The bioaccumulation potential of this compound was determined using the following protocol:

-

OECD Guideline 305: Bioconcentration: Flow-Through Fish Test: This guideline describes a procedure to characterize the bioconcentration potential of a substance in fish. The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase. During the uptake phase, fish are exposed to a constant concentration of the test substance in a flow-through system. The concentration of the substance in the fish tissue is measured at regular intervals until a steady state is reached. Following the uptake phase, the fish are transferred to clean water for the depuration phase, and the rate at which the substance is eliminated from their bodies is measured. The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish at steady state to the concentration in the water.

Visualizing the Regulatory and Assessment Process

The following diagrams illustrate the key workflows in the regulatory assessment of this compound as an SVHC.

Caption: REACH SVHC Identification Workflow for this compound.

Caption: vPvB Assessment Workflow for this compound.

References

- 1. ctpa.org.uk [ctpa.org.uk]

- 2. ECHA Proposed to Add 6 Substances into SVHC Candidate List - Industry News - C&K Testing [cirs-ck.com]

- 3. Candidate List of substances of very high concern for Authorisation - ECHA [echa.europa.eu]

- 4. Candidate List of substances of very high concern for Authorisation - ECHA [echa.europa.eu]

- 5. GreenScreen® For Safer Chemicals Assessment | this compound | UV 326 | CASRN 3896-11-5 | PDF [slideshare.net]

- 6. researchgate.net [researchgate.net]

The Shadow Side of Stability: Unraveling the UV Degradation of Bumetrizole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bumetrizole, a prominent member of the benzotriazole (B28993) class of ultraviolet (UV) absorbers, is integral to the protection of a vast array of materials from photodegradation. Its efficacy lies in its remarkable ability to absorb harmful UV radiation and dissipate it as thermal energy, a characteristic that has made it a go-to stabilizer in plastics, coatings, and personal care products. However, the very energy it is designed to absorb can, under certain conditions, initiate its own transformation, leading to a series of degradation products with potentially altered chemical and toxicological profiles. This technical guide provides a comprehensive overview of the current understanding of this compound's degradation under UV exposure, focusing on the core chemical transformations, experimental methodologies to study these processes, and the resulting byproducts.

Core Degradation Pathway: The Genesis of a Phenoxyl Radical

The primary mechanism of this compound's degradation under UV exposure, particularly in the presence of radical initiators, commences with the abstraction of a hydrogen atom from its phenolic hydroxyl group.[1] This event gives rise to a highly reactive phenoxyl radical intermediate, which is central to the subsequent degradation cascade.

While this compound is engineered for high photostability, its degradation can be initiated through autoxidation and radical-mediated processes.[1] The initial step involves the formation of a phenoxyl radical, which can then lead to the generation of quinone-like derivatives.[1][2] This pathway is analogous to the degradation observed in other phenolic compounds, such as the antioxidant 6PPD, which is known to transform into 6PPD-quinone, a substance with recognized environmental toxicity.[1]

Below is a proposed signaling pathway for the initial stages of this compound degradation under UV exposure, leading to the formation of a key quinone intermediate.

Potential Secondary Degradation: Insights from the Benzotriazole Core

Beyond the transformations centered on the phenolic moiety, the benzotriazole ring system itself can be susceptible to photodegradation, although this is generally considered a less favored pathway for substituted and stabilized molecules like this compound. Studies on the photolysis of the parent compound, 1H-Benzotriazole, have shown that UV irradiation can induce ring opening and the formation of various byproducts, including aminophenol. While direct evidence for this pathway in this compound is scarce, it remains a theoretical possibility, especially under prolonged or high-intensity UV exposure.

Quantitative Data on this compound Degradation

Quantitative data on the direct photodegradation of this compound is limited in the scientific literature, largely due to its inherent stability. Most available data pertains to its degradation in the presence of other reactive species or within polymer matrices. The following table summarizes representative data from studies on benzotriazole UV stabilizers, which can provide an indication of this compound's behavior under specific conditions.

| Compound Studied | Degradation Condition | Key Finding | Reference |

| 1H-Benzotriazole | UV irradiation (254 nm) in aqueous solution | Half-lives ranged from 2.8 to 14.3 hours depending on the solution composition. | [3] |

| Benzotriazoles (including 1H-BT, 4Me-BT, 5Me-BT) | Simulated sunlight (290-800 nm) in aqueous solution | Environmental half-lives ranged from 2.4 to 8 days. | [4] |

| This compound (UV-326) | Peracetic acid (PAA) with Co2+ | 95% degradation observed in 180 minutes. | [5] |

Experimental Protocols for Studying this compound Degradation

The following sections outline generalized experimental protocols that can be adapted for studying the UV-induced degradation of this compound. These are based on standard methodologies for photolysis and photodegradation studies of organic compounds.

General Workflow for Degradation Studies

A typical experimental workflow for investigating the degradation of a compound like this compound involves several key stages, from preparation to data analysis.

Protocol for Direct Photolysis of this compound in Solution

Objective: To identify and quantify the degradation products of this compound upon direct exposure to UV radiation in an aqueous or organic solvent.

Materials:

-

This compound (analytical standard)

-

Solvent (e.g., acetonitrile, methanol, or purified water, depending on solubility and experimental goals)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or xenon lamp with appropriate filters to simulate solar radiation)

-

Quartz reaction vessels

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for product identification

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/L).

-

Reaction Setup: Transfer a specific volume of the this compound solution into quartz reaction vessels. Include a control vessel wrapped in aluminum foil to prevent light exposure.

-

UV Irradiation: Place the reaction vessels in the photoreactor and irradiate with the UV source. Maintain a constant temperature throughout the experiment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each reaction vessel.

-

Sample Analysis:

-

Immediately analyze the samples by HPLC-DAD to monitor the disappearance of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

-

For the identification of degradation products, subject the samples to LC-MS or GC-MS analysis. The fragmentation patterns will help in elucidating the structures of the byproducts.

-

-

Data Analysis:

-

Calculate the degradation rate of this compound.

-

Based on the identified structures, propose a detailed degradation pathway.

-

If possible, quantify the major degradation products using analytical standards or by making assumptions about their response factors relative to the parent compound.

-

Conclusion

While this compound is designed for photostability, this guide illuminates the potential pathways through which it can degrade under UV exposure. The formation of a phenoxyl radical and subsequent oxidation to quinone-like structures appears to be a primary degradation route. Although direct photolysis data is not abundant, understanding these potential transformations is crucial for a comprehensive assessment of this compound's environmental fate and toxicological profile. The provided experimental framework offers a starting point for researchers to further investigate the intricate details of this compound's behavior under UV light, ultimately contributing to the development of safer and more sustainable materials.

References

A Comprehensive Technical Guide to the Solubility of Bumetrizole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of Bumetrizole, a widely used UV absorber, in a variety of common organic solvents relevant to laboratory applications. This document summarizes quantitative solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Focus: this compound Solubility

This compound (CAS No. 3896-11-5), chemically known as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, is a benzotriazole-type ultraviolet light absorber. Its efficacy in protecting materials from photodegradation is critically dependent on its solubility and dispersibility in the host matrix. Understanding its solubility in various organic solvents is paramount for formulation development, quality control, and analytical testing in diverse fields, including polymer science, cosmetics, and coatings.

Quantitative Solubility Data

The solubility of this compound in common organic solvents at room temperature (25°C) has been determined and is summarized in the table below. This data is essential for selecting appropriate solvents for laboratory procedures such as sample preparation for analysis, formulation studies, and reaction chemistry.

| Solvent | Solubility ( g/100g of solvent) at 25°C |

| Acetone | 2 |

| Ethyl Acetate | 4 |

| Methyl Alcohol | 0.1 |

| Ethyl Alcohol | 0.1 |

| Chloroform | 13 |

| Benzene | 10.5 |

| Toluene | 14 |

| Styrene | 14 |

| Butyl Acetate | 3.8 |

| Methyl Methacrylate | 5.2 |

| Water | <0.1 |

Data sourced from a technical data sheet provided by HUNAN CHEM.[1]

It is important to note that several sources also qualitatively describe this compound as having slight solubility in chloroform, ethyl acetate, and methanol.[2][3] Its solubility in water is extremely low, reported to be around 4μg/L at 20℃.[2][3]

Experimental Protocol: Determination of Solubility via the Saturation Shake-Flask Method

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely accepted saturation shake-flask method, which is a reliable technique for measuring thermodynamic solubility.[4][5][6]

1. Materials and Equipment:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

2. Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 ± 0.5°C) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required to reach equilibrium can be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[6]

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent, or by a validated HPLC method.[6]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100g of solvent or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

This guide provides foundational knowledge for the effective use of this compound in a laboratory setting. The presented data and protocols are intended to assist researchers and professionals in making informed decisions regarding solvent selection and experimental design.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 2. filab.fr [filab.fr]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

Bumetrizole: A Phenolic Benzotriazole UV Absorber for Advanced Material Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bumetrizole, a member of the phenolic benzotriazole (B28993) class of ultraviolet (UV) light absorbers, stands as a critical component in the stabilization of polymeric materials against photodegradation. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, mechanism of action, and applications. Detailed experimental protocols for its synthesis, incorporation into polymer matrices, and performance evaluation are presented. Quantitative data on its efficacy in enhancing the durability of polymers are summarized in structured tables for clear comparison. Furthermore, this guide includes visual representations of key experimental workflows to aid in the practical application of this high-performance UV absorber.

Introduction

Phenolic benzotriazoles are a prominent class of UV absorbers widely utilized to protect various materials from the detrimental effects of ultraviolet radiation.[1] this compound, chemically known as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, is a high-performance UV absorber within this class.[2] Its molecular structure, featuring a phenolic group and a benzotriazole moiety, enables the efficient absorption of UV radiation and its dissipation as harmless thermal energy, thereby preventing the photo-oxidation and degradation of the polymer matrix.[3][4] This guide delves into the core technical aspects of this compound, offering valuable insights for researchers and professionals in material science and drug development.

Physicochemical Properties of this compound

The efficacy and application of this compound are largely dictated by its physical and chemical properties. A summary of these key characteristics is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol | [2] |

| CAS Number | 3896-11-5 | [1] |

| Molecular Formula | C₁₇H₁₈ClN₃O | [4] |

| Molecular Weight | 315.80 g/mol | [1] |

| Appearance | Pale yellow solid/powder | [4] |

| Melting Point | 144-147 °C | [1] |

| Boiling Point | 460.4 °C at 760 mmHg | [5] |

| Density | 1.26 g/cm³ | [2] |

| Water Solubility | 4 μg/L at 20 °C | [5] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [2] |

| logP (o/w) | 5.55 to 6.81 | [6] |

Mechanism of Action: UV Absorption and Energy Dissipation

The primary function of this compound is to absorb harmful UV radiation in the 290-400 nm range.[3] The energy from the absorbed UV photons excites the this compound molecule. This absorbed energy is then rapidly and efficiently dissipated as heat through a process involving an intramolecular hydrogen bond, allowing the molecule to return to its ground state without undergoing any chemical change.[6] This photostable mechanism provides long-term protection to the host material against degradation, which can manifest as discoloration, cracking, and loss of physical properties.[1]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A representative laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-